1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula and a molecular weight of 244.74 g/mol. It is classified under organic compounds, specifically as a chloro ketone, due to the presence of both chlorine and a ketone functional group in its structure. The compound is notable for its potential applications in synthetic organic chemistry and medicinal chemistry.
The synthesis of 1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. One common approach is:
The detailed mechanism involves the formation of an intermediate that subsequently undergoes elimination to yield the final product.
The molecular structure of 1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one can be represented using various structural formulas:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 244.74 g/mol |
CAS Number | 1804154-45-7 |
The structure can be visualized using SMILES notation: CCOC(C(=O)Cl)C1=CC=C(C=C1S)C
.
1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one can participate in various chemical reactions typical for chloro ketones:
The mechanism of action for 1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one primarily involves its reactivity due to the presence of both the chloro and carbonyl groups:
While specific data on density and boiling point are not readily available, typical properties for similar compounds include:
Property | Value |
---|---|
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one exhibits typical reactivity patterns associated with chloro ketones, including susceptibility to hydrolysis and substitution reactions.
This compound finds applications primarily in:
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3